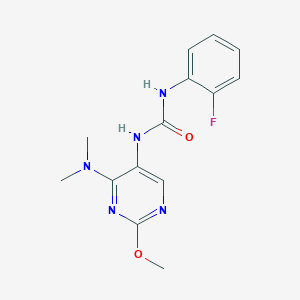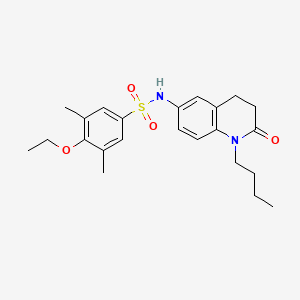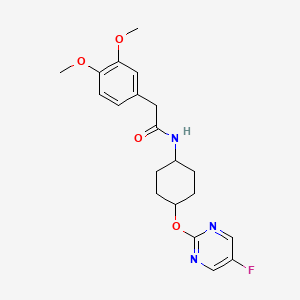
1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties, and various derivatives have been synthesized to evaluate their effectiveness against different cancer cell lines. The compound is closely related to the derivatives mentioned in the provided papers, which focus on the synthesis and biological evaluation of similar diaryl urea compounds as anticancer agents .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved through nucleophilic reactions starting from 2-chloro-5-nitropyridine, with a high total yield of 92% . Similarly, other derivatives were synthesized by reactions involving acylazides, amines, and isocyanates, as reported in the papers . These methods highlight the versatility and efficiency of the synthetic routes for diaryl ureas, which could be applicable to the synthesis of "1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea".
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The crystal structure of one such compound, N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea, was determined by X-ray diffraction, revealing its monoclinic system and space group . This detailed structural information is essential for understanding the interaction of these compounds with biological targets. Although the exact structure of "1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" is not provided, similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by their functional groups and substituents. The papers describe various reactions involving urea derivatives, such as the reaction of acylazides with amines to form substituted phenyl ureas and the reaction of amines with isocyanates . These reactions are typically carried out under controlled conditions to yield the desired products with high selectivity. The reactivity of "1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" would likely follow similar principles, with its biological activity being a direct consequence of its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are important for their application as medicinal agents. While the papers do not provide detailed physical property data for the compounds, such properties are typically characterized using techniques like IR spectroscopy, NMR, and elemental analysis . These properties are essential for the formulation and delivery of these compounds as drugs. The properties of "1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" would need to be similarly assessed to determine its suitability as a drug candidate.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCWBGUTQNDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)


![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)